Product packaging for 4-Methoxybenzyl alcohol(Cat. No.:CAS No. 1331-81-3)

4-Methoxybenzyl alcohol

Cat. No.: B073210
CAS No.: 1331-81-3
M. Wt: 138.16 g/mol
InChI Key: MSHFRERJPWKJFX-UHFFFAOYSA-N
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Description

2-Methoxybenzyl alcohol (o-anisyl alcohol) is a versatile aromatic building block of significant value in organic synthesis and chemical research. Its structure, featuring both a benzyl alcohol and an ortho-methoxy group, makes it a privileged scaffold for constructing more complex molecules. It serves as a key protected or masked intermediate in multi-step synthesis, particularly in the production of pharmaceuticals, agrochemicals, and fine chemicals. The electron-donating methoxy group adjacent to the hydroxymethyl function influences its reactivity, making it a valuable precursor in electrophilic substitution reactions and a chiral synthon in asymmetric synthesis. Furthermore, this compound is extensively utilized in fragrance and flavor research due to its mild, sweet, floral aroma, serving as a starting material for the synthesis of various aroma chemicals. Researchers also employ 2-methoxybenzyl alcohol in the development of polymers, ligands for catalysis, and as a standard in analytical chemistry. This product is provided as a high-purity material to ensure reproducibility and reliability in experimental results. It is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O2 B073210 4-Methoxybenzyl alcohol CAS No. 1331-81-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methoxyphenyl)methanol
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InChI

InChI=1S/C8H10O2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3
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InChI Key

MSHFRERJPWKJFX-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=C(C=C1)CO
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Molecular Formula

C8H10O2
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DSSTOX Substance ID

DTXSID6044357
Record name (4-Methoxyphenyl)methanol
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Molecular Weight

138.16 g/mol
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Physical Description

Liquid, Liquid; mp = 24-25 deg C; [Merck Index] White liquid or low-melting solid; mp = 22-25 deg C; [Alfa Aesar MSDS], Solid, colourless to slightly yellow liquid or opaque crystalline mass with a mild, sweet, floral odour
Record name Benzenemethanol, 4-methoxy-
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Boiling Point

259.00 to 260.00 °C. @ 760.00 mm Hg
Record name 4-Methoxybenzyl alcohol
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Solubility

2 mg/mL at 20 °C, insoluble in water; poorly soluble in glycols, glycerol; soluble in organic solvents, oils, miscible above 20� (in ethanol)
Record name 4-Methoxybenzyl alcohol
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Density

1.107-1.115
Record name Anisyl alcohol
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Vapor Pressure

0.0038 [mmHg]
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CAS No.

105-13-5
Record name 4-Methoxybenzyl alcohol
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Record name 4-METHOXYBENZYL ALCOHOL
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Melting Point

24 - 25 °C
Record name 4-Methoxybenzyl alcohol
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Synthetic Methodologies and Strategies for 2 Methoxybenzyl Alcohol and Its Analogues

Established Synthetic Routes

Traditional chemical synthesis provides several well-documented and reliable methods for the preparation of 2-methoxybenzyl alcohol. These established routes can be broadly categorized into reduction-based and oxidation-based strategies, often employing catalytic systems to enhance efficiency and yield.

Reduction-based Syntheses

Reduction-based syntheses are a cornerstone for producing 2-methoxybenzyl alcohol. These methods typically start from precursors with a higher oxidation state at the benzylic position, such as aldehydes or esters, and utilize various reducing agents to achieve the desired alcohol.

A primary and effective method involves the reduction of 2-methoxybenzaldehyde (B41997). Various borohydride (B1222165) reagents have been successfully employed for this transformation. For instance, sodium borohydride (NaBH₄) in ethanol (B145695) can reduce 2-hydroxy-5-methoxybenzaldehyde (B1199172) to the corresponding alcohol with a reported yield of 70%. prepchem.comrsc.org Other borohydride reagents, such as zinc borohydride (Zn(BH₄)₂) and lithium borohydride (LiBH₄), have also proven effective, particularly under microwave irradiation in aqueous solutions, which aligns with green chemistry principles. orientjchem.orgorientjchem.org

Another prominent reduction-based route is the conversion of methyl 2-methoxybenzoate (B1232891) using strong reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net This reaction is typically performed in a dry ether solvent, such as tetrahydrofuran (B95107) (THF). The process involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the ester, which is subsequently reduced to the primary alcohol. One documented synthesis using this method reported a yield of 67%. researchgate.net

A polymer-supported reagent, Polyethyleneamine-Cerium Methoxy (B1213986) Borohydride, has been shown to efficiently reduce 2-methoxybenzaldehyde to 2-methoxybenzyl alcohol at room temperature in methanol, highlighting a method with advantages in product workup and catalyst recyclability. tsijournals.com

PrecursorReducing AgentSolventYieldReference
2-MethoxybenzaldehydePolyethyleneamine-Cerium Methoxy BorohydrideMethanolHigh tsijournals.com
2-MethoxybenzaldehydeZinc Borohydride (Zn(BH₄)₂) / MicrowaveWater94% orientjchem.org
2-MethoxybenzaldehydeLithium Borohydride (LiBH₄) / MicrowaveWater92% orientjchem.org
Methyl 2-MethoxybenzoateLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)67% researchgate.net
2-Hydroxy-5-methoxybenzaldehydeSodium Borohydride (NaBH₄)Ethanol70% prepchem.com
Aldehydes/KetonesSodium Borohydride (NaBH₄)Methanol- rsc.org

Oxidation-based Syntheses

Oxidation-based syntheses offer an alternative pathway, typically starting from 2-methoxytoluene. wikipedia.org These reactions involve the selective oxidation of the methyl group to a hydroxymethyl group. This transformation can be challenging as the reaction can easily proceed to form the corresponding aldehyde (anisaldehyde) or carboxylic acid (anisic acid). journals.co.zagoogle.com

The liquid-phase oxidation of p-methoxytoluene, an isomer of 2-methoxytoluene, has been studied extensively using various transition metal catalysts. For example, using a cobalt(II) acetate (B1210297) catalyst in acetic acid, p-methoxytoluene can be oxidized, yielding p-methoxybenzyl alcohol (often as its acetate ester), p-methoxybenzaldehyde, and p-anisic acid. journals.co.zagoogle.com The product distribution is highly dependent on the reaction conditions, including catalyst composition, temperature, and reaction time. journals.co.za In one instance, the oxidation of p-methoxytoluene with a cobaltic acetate and trichloroacetic acid system yielded 82% p-methoxybenzyl alcohol (as the acetate ester) and 18% p-methoxybenzaldehyde. google.com

Vapor-phase oxidation over heterogeneous catalysts, such as V₂O₅ supported on mixed oxides like CaO-MgO, has also been investigated for the conversion of p-methoxytoluene to p-methoxybenzaldehyde, indicating that controlled oxidation can favor aldehyde formation. iitm.ac.in Achieving high selectivity for the alcohol via direct oxidation of the toluene (B28343) precursor remains a significant synthetic challenge.

Catalytic Approaches

Catalysis is integral to both the reduction and oxidation routes for synthesizing 2-methoxybenzyl alcohol and its analogues, offering improved efficiency, selectivity, and milder reaction conditions.

Catalytic Hydrogenation: A widely used method is the catalytic hydrogenation of the corresponding aldehyde, 2-methoxybenzaldehyde. iitm.ac.in This process involves reacting the aldehyde with hydrogen gas in the presence of a metal catalyst. Various catalysts, including Raney Nickel and palladium-based systems like Pd(0)EnCat™ 30NP, are effective for this transformation. iitm.ac.inbeilstein-journals.org Pd(0)EnCat™ 30NP, a microencapsulated palladium catalyst, allows for the selective reduction of aromatic aldehydes to alcohols under mild conditions (atmospheric pressure of H₂) with high conversions. beilstein-journals.org

Catalytic Oxidation: As mentioned previously, transition metal salts are crucial for the catalytic oxidation of methoxytoluenes. journals.co.za Systems involving cobalt, manganese, and cerium salts have been shown to catalyze the liquid-phase oxidation with molecular oxygen. journals.co.zagoogle.comoup.com For instance, a mixed catalyst system of Co(OAc)₂, Ce(OAc)₃, and Cr(OAc)₃ was found to be highly effective for the oxidation of p-methoxytoluene to p-anisaldehyde. oup.com The use of N-hydroxyphthalimide (NHPI) in combination with a cobalt(II) co-catalyst represents another effective system for the aerobic oxidation of p-methoxytoluene. mdpi.com

Photocatalysis: Photocatalytic methods are emerging as a green alternative. Studies have demonstrated the oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde using a flavin-containing mesoporous network polymer as a photocatalyst, achieving a 92% yield under visible light irradiation. thieme-connect.com This indicates the potential for photocatalytic processes in the synthesis and transformation of methoxybenzyl alcohols.

Reaction TypeSubstrateCatalyst SystemKey FeaturesReference
HydrogenationAromatic AldehydesPd(0)EnCat™ 30NPHigh selectivity, mild conditions beilstein-journals.org
Hydrogenation2-MethoxybenzaldehydeRaney NickelStandard industrial process iitm.ac.in
Oxidationp-MethoxytolueneCo(OAc)₂/Ce(OAc)₃/Cr(OAc)₃High yield of aldehyde oup.com
Oxidationp-MethoxytolueneNHPI / Co(II) acetateAerobic oxidation mdpi.com
PhotooxidationThis compoundFlavin-containing polymerGreen, visible light catalysis thieme-connect.com

Advanced Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more selective, efficient, and environmentally benign methods for preparing 2-methoxybenzyl alcohol and its analogues. These approaches include chemo-selective transformations and the application of green chemistry principles.

Chemo-selective Transformations

Chemo-selectivity is crucial when a molecule contains multiple functional groups that can react with a given reagent. In the context of synthesizing substituted benzyl (B1604629) alcohols, a key challenge is the selective reduction of an aldehyde or ketone in the presence of other reducible groups, such as esters, nitriles, or C=C double bonds.

A highly efficient iron-based catalyst, [Fe(PNPMe-iPr)(CO)(H)(Br)], has been developed for the homogeneous hydrogenation of aldehydes. acs.org This catalyst demonstrates remarkable chemo-selectivity, allowing for the reduction of aldehydes to primary alcohols while leaving ketones and other reducible functionalities untouched. It exhibits exceptionally high turnover numbers (TONs) and turnover frequencies (TOFs), surpassing even some noble-metal catalysts. acs.org

Similarly, the polymer-supported reagent Polyethyleneamine-Cerium Methoxy Borohydride shows good chemo-selectivity. In competitive reduction experiments involving a mixture of different carbonyl compounds, it selectively reduces aldehydes over ketones. tsijournals.com The Pd(0)EnCat™ 30NP catalyst also provides good selectivity in hydrogenation reactions, effectively reducing aromatic aldehydes and ketones to their corresponding alcohols without affecting other functional groups. beilstein-journals.org

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several strategies are being applied to the synthesis of 2-methoxybenzyl alcohol.

Green Solvents and Conditions: A significant development is the use of water as a green solvent. The reduction of aldehydes, including 2-methoxybenzaldehyde, has been successfully carried out in water using reagents like zinc borohydride or lithium borohydride, often accelerated by microwave irradiation. orientjchem.orgorientjchem.org These methods offer excellent yields in very short reaction times, avoid volatile organic solvents, and simplify workup procedures. orientjchem.orgorientjchem.org

Recyclable Catalysts: The development of heterogeneous and polymer-supported catalysts is a key aspect of green synthesis. Catalysts like Pd(0)EnCat™ 30NP can be easily filtered off after the reaction and potentially reused, reducing waste and cost. beilstein-journals.org Similarly, polymer-bound reagents, such as the polyethyleneamine-supported borohydride and copolymer-immobilized NHPI catalysts, offer the intrinsic advantages of easy separation and recyclability. tsijournals.commdpi.com A flavin-containing polymer used for hydrogenation was recovered and reused four times without a significant loss of catalytic activity. thieme-connect.com

Biocatalysis: The use of enzymes as catalysts represents a powerful green chemistry tool. Enzymes like aryl-alcohol oxidase (AAO) can oxidize a wide range of primary benzyl alcohols. While often used for oxidation, enzymatic systems highlight the potential for highly selective and environmentally friendly transformations in the synthesis and modification of compounds like 2-methoxybenzyl alcohol.

Multi-step Syntheses and Intermediate Derivatization

Multi-step syntheses are fundamental to the construction of complex molecules from simpler starting materials. In the context of 2-methoxybenzyl alcohol and its analogues, these synthetic sequences often involve the formation of key intermediates that can be subsequently modified or derivatized to yield a variety of target structures. This strategy allows for molecular diversification and the introduction of different functional groups to explore structure-activity relationships.

A notable example of intermediate derivatization is seen in the synthesis of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine analogues. In these syntheses, 2-methoxybenzaldehyde, which can be prepared by the oxidation of 2-methoxybenzyl alcohol, serves as a crucial intermediate. This aldehyde undergoes reductive amination with various substituted phenethylamines. For instance, reaction with dimethoxyphenethylamines leads to the formation of the corresponding N-benzyl-2-phenylethylamine derivatives researchgate.net. This multi-step process, involving the initial formation of an imine followed by reduction, highlights how an intermediate derived from 2-methoxybenzyl alcohol can be elaborated into more complex molecular architectures researchgate.net.

Another illustration of multi-step synthesis and intermediate derivatization is the preparation of various biologically active compounds. For example, in the synthesis of certain prodigiosin (B1679158) analogues with potential antimalarial activity, a 2-(4-methoxybenzyl)-1H-pyrrole intermediate is synthesized and subsequently undergoes further reactions, such as bromination and borylation, to build the final complex structure nih.gov. Similarly, in the synthesis of morphine analogues, 3-(2-methoxyphenyl)propanal, an aldehyde that can be conceptually derived from the homologation of 2-methoxybenzyl alcohol derivatives, is used as a key building block. This intermediate is then subjected to a Grignard reaction and subsequent cyclization steps to construct the octahydroisoquinoline core nih.gov.

The synthesis of testosterone (B1683101) derivatives also showcases the strategic use of methoxybenzyl-protected intermediates. In a multi-step sequence, a hydroxyl group on a steroid precursor is protected using this compound. The resulting intermediate is then subjected to a series of transformations, including reduction and further derivatization of other functional groups, before the final deprotection of the methoxybenzyl ether to yield the desired hydroxytestosterone analogue nih.gov. This approach underscores the importance of stable intermediates that allow for selective modifications at other positions of a complex molecule.

Furthermore, enzymatic cascade reactions have been developed for the synthesis of valuable compounds like vanillin (B372448), where 3-methoxybenzyl alcohol can be an intermediate. In a multi-step enzymatic process, a starting material like 3-methylanisole (B1663972) is first converted by a cytochrome P450 monooxygenase to intermediates including 3-methoxybenzyl alcohol, which is then further oxidized by another enzyme to produce the final product scispace.com.

These examples collectively demonstrate the strategic importance of multi-step syntheses that proceed through stable, derivatizable intermediates for creating a diverse range of analogues based on the 2-methoxybenzyl scaffold.

Protecting Group Chemistry in 2-Methoxybenzyl Alcohol Synthesis

Protecting group chemistry is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while transformations are carried out elsewhere in the molecule. The methoxybenzyl group, particularly the p-methoxybenzyl (PMB) group, is a widely used protecting group for alcohols, including in syntheses involving 2-methoxybenzyl alcohol and its derivatives.

Role of the Methoxybenzyl Group as a Protecting Group

The p-methoxybenzyl (PMB) group is frequently employed to protect hydroxyl groups as PMB ethers. This protection strategy is valuable due to the stability of the resulting ether under a range of reaction conditions, including basic, nucleophilic, and some oxidative and reductive environments. The electron-donating methoxy group on the benzene (B151609) ring imparts unique reactivity to the PMB group compared to the unsubstituted benzyl (Bn) group, allowing for selective deprotection under specific oxidative or acidic conditions nih.gov.

The primary role of the PMB group is to prevent the acidic proton and the nucleophilic/basic nature of a hydroxyl group from interfering with subsequent synthetic steps. Once the desired transformations are complete, the PMB group can be removed to reveal the original hydroxyl functionality. The stability of the PMB ether is a key factor in its utility. For instance, it is stable to conditions used for the removal of other protecting groups like silyl (B83357) ethers (e.g., TBS) under certain conditions, which allows for orthogonal protection strategies nih.gov.

In the synthesis of complex molecules, such as natural products and their analogues, the PMB group has been instrumental. For example, in the synthesis of the AB spiroketal fragment of spongistatin, a PMB ether is used to protect a hydroxyl group while other transformations, including a Diels-Alder reaction and subsequent manipulations, are performed nih.gov. Similarly, in the total synthesis of callipeltoside A, PMB groups are used to protect key hydroxyl functionalities during the construction of the complex macrocyclic structure nih.gov.

The table below summarizes the key features of the p-methoxybenzyl group as a protecting group for alcohols.

FeatureDescription
Protected Functional Group Alcohol (hydroxyl group)
Resulting Linkage Ether (PMB ether)
Key Advantage Stability under various conditions and selective removal.
Common Abbreviation PMB or MPM

Protection and Deprotection Strategies

The introduction and removal of the PMB protecting group can be achieved through several reliable methods, providing flexibility in synthetic design.

Protection Strategies:

The most common method for the formation of PMB ethers is the Williamson ether synthesis. This involves the deprotonation of the alcohol with a base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with p-methoxybenzyl halide (typically the chloride, PMB-Cl, or bromide, PMB-Br).

R-OH + Base → R-O⁻
R-O⁻ + PMB-X → R-O-PMB + X⁻

Commonly used bases include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). For substrates that are sensitive to basic conditions, the protection can be carried out under acidic conditions using p-methoxybenzyl trichloroacetimidate (B1259523) in the presence of a catalytic amount of a Lewis or Brønsted acid, such as scandium(III) triflate or trifluoromethanesulfonic acid .

Deprotection Strategies:

A key advantage of the PMB group is the variety of methods available for its cleavage, which allows for its selective removal in the presence of other protecting groups like benzyl ethers.

Oxidative Cleavage: The most common and selective method for PMB ether deprotection is oxidative cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The electron-rich nature of the p-methoxybenzyl group facilitates the reaction, which proceeds through a charge-transfer complex. This method is highly selective for PMB ethers over benzyl ethers.

Acidic Cleavage: PMB ethers can also be cleaved under acidic conditions, often more readily than benzyl ethers. Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) are effective for this purpose. The reaction can be accelerated by the addition of a cation scavenger like 1,3-dimethoxybenzene (B93181) to trap the liberated p-methoxybenzyl cation kyoto-u.ac.jp.

Hydrogenolysis: Similar to benzyl ethers, PMB ethers can be removed by catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst), although this method is less common due to the availability of milder, more selective oxidative cleavage methods.

The table below provides a summary of common protection and deprotection conditions for PMB ethers.

StrategyReagent(s)Typical Conditions
Protection PMB-Cl or PMB-Br, BaseNaH, THF or DMF
p-Methoxybenzyl trichloroacetimidate, Acid catalystSc(OTf)₃, Toluene
Deprotection (Oxidative) 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)CH₂Cl₂, H₂O
Deprotection (Acidic) Trifluoroacetic acid (TFA)TFA, CH₂Cl₂
Triflic acid (TfOH), ScavengerTfOH, 1,3-dimethoxybenzene, CH₂Cl₂ kyoto-u.ac.jp
Deprotection (Reductive) Hydrogen (H₂), CatalystPd/C, Solvent

Chemical Reactivity and Mechanistic Investigations of 2 Methoxybenzyl Alcohol

Oxidation Reactions

The transformation of 2-methoxybenzyl alcohol to 2-methoxybenzaldehyde (B41997) is a focal point of research, exploring various methodologies from photo-induced reactions to advanced catalytic systems.

Autocatalytic Photooxidation Mechanisms

An unusual photooxidation of 2-methoxybenzyl alcohol in an aqueous medium under UV irradiation has been observed to be autocatalytic. researchgate.netresearchgate.netunipa.it The primary oxidation product, 2-methoxybenzaldehyde, acts as a catalyst in this process. researchgate.net The rate of the alcohol's disappearance exhibits a characteristic autocatalytic profile, where the presence of molecular oxygen plays a complex and ambivalent role. researchgate.netdeu.edu.tr

The mechanism involves the following key aspects:

At low oxygen concentrations, the reaction follows zero-order kinetics from the onset of irradiation. researchgate.net

Higher concentrations of oxygen, however, initially suppress the oxidation rate of the alcohol. This inhibition persists until the concentration of the formed 2-methoxybenzaldehyde is sufficient to accelerate the conversion of the alcohol. researchgate.net

Investigations involving varied concentrations of the alcohol, aldehyde, and oxygen in both aqueous and organic environments suggest that oxygen initially promotes the alcohol's oxidation. researchgate.net

Photocatalytic Oxidation Studies

The photocatalytic oxidation of 2-methoxybenzyl alcohol into 2-methoxybenzaldehyde has been extensively studied using various semiconductor photocatalysts.

Titanium Dioxide (TiO₂) Photocatalysis:

Aqueous suspensions of TiO₂ under near-UV irradiation have been shown to effectively oxidize 2-methoxybenzyl alcohol. rsc.org The primary products of this reaction are 2-methoxybenzaldehyde and carbon dioxide. rsc.org The selectivity of this reaction is influenced by the position of the methoxy (B1213986) group on the aromatic ring. A study comparing different methoxybenzyl alcohol isomers found that the selectivity decreases in the order: para > ortho > meta. rsc.org

Home-prepared TiO₂ catalysts have demonstrated higher selectivity compared to commercial ones, though with lower activity. rsc.org The properties of the catalyst, such as crystallinity and hydrophilicity, along with the type and position of substituents on the aromatic alcohol, are crucial factors determining the reaction rate and selectivity. rsc.org In photoelectrocatalytic experiments using TiO₂-coated anodes, increasing the electron-donating properties of the substituent groups on the benzyl (B1604629) alcohol led to increased selectivity and reactivity, particularly for substituents in the para or ortho positions. unipa.it

Polymeric Carbon Nitride (g-C₃N₄) Photocatalysis:

Polymeric carbon nitride (PCN) has emerged as a promising non-metallic photocatalyst for the selective oxidation of benzyl alcohols in aqueous media. csic.es For 2-methoxybenzyl alcohol, the electron-donating methoxy group in the ortho position promotes the reactivity of the substrate while maintaining high selectivity (84-98%) towards the formation of 2-methoxybenzaldehyde. csic.es Quantum chemical computational studies suggest that the reactivity is inversely proportional to the positive charge on the benzylic carbon in the benzyl alcohol cation intermediate. csic.es

Nitrogen-defective crystalline g-C₃N₄ has shown enhanced photocatalytic performance for benzyl alcohol oxidation under blue LED irradiation, achieving high conversion and selectivity. rsc.org Coralloid C₃N₄, with a higher specific surface area and more nitrogen vacancies, also exhibits significantly higher photocatalytic efficiency for the selective oxidation of benzyl alcohol compared to bulk and lamellar C₃N₄. nih.gov The primary reactive species in these reactions are superoxide (B77818) radicals (·O₂⁻) and holes (h⁺). nih.gov

Catalyst SystemSubstratePrimary ProductSelectivity (%)Conversion (%)Additional Findings
TiO₂ (Home-prepared Rutile)2-Methoxybenzyl Alcohol2-MethoxybenzaldehydeHighModerateSelectivity order: para > ortho > meta substituent. rsc.org
Polymeric Carbon Nitride (PCN)2-Methoxybenzyl Alcohol2-Methoxybenzaldehyde84-98HighReactivity promoted by electron-donating ortho group. csic.es
Nitrogen-defective g-C₃N₄Benzyl AlcoholBenzaldehyde (B42025)87.797.3Enhanced performance under blue LED. rsc.org
Coralloid C₃N₄Benzyl AlcoholBenzaldehydeHighHighIncreased efficiency due to high surface area and nitrogen vacancies. nih.gov
PW₁₂-P-UCNSBenzyl AlcoholBenzaldehyde99.558.3Highly efficient and stable in aqueous phase. engineering.org.cn

Electrochemical Oxidation Processes

The electrochemical oxidation of 2-methoxybenzyl alcohol has been investigated, primarily focusing on the use of gold electrodes in alkaline media. The process is complex, involving the adsorption of the alcohol onto the electrode surface and its subsequent oxidation.

Studies using cyclic voltammetry, electrochemical impedance spectroscopy, and the electrochemical quartz crystal microbalance on gold electrodes in a pH 11 buffer have shown that the oxidation of benzyl alcohol derivatives is feasible. researchgate.netelectrochemsci.org The hydrophobic character of benzyl alcohols is believed to facilitate the removal of water molecules from the electrode surface, thereby promoting their electrooxidation. researchgate.net The oxidation is thought to occur via reaction with surface hydroxyl groups. researchgate.net

The presence of the electron-donating methoxy group in 2-methoxybenzyl alcohol influences its electrochemical behavior compared to unsubstituted benzyl alcohol. rsc.org The use of mediators, such as 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO), has been shown to facilitate the electrochemical oxidation of secondary alcohols to ketones, a process that could be analogous for primary alcohols like 2-methoxybenzyl alcohol. nih.gov

Electrode/MediatorSubstrateKey Observation
Gold (Au)2-Methoxybenzyl AlcoholOxidation occurs in alkaline media, facilitated by the hydrophobic nature of the alcohol. researchgate.netelectrochemsci.org
ABNO (mediator)Secondary AlcoholsDemonstrates reversible redox behavior and lower potential than TEMPO for alcohol oxidation. nih.gov

Kinetic Studies of Oxidation Reactions

Kinetic studies on the oxidation of 2-methoxybenzyl alcohol have been conducted using various oxidizing agents, with a notable focus on ceric ammonium (B1175870) nitrate (B79036) (CAN).

The oxidation of 2-methoxybenzyl alcohol to its corresponding aldehyde by CAN has been studied spectrophotometrically in an acetonitrile-aqueous medium. ijarr.orgijarr.org The reaction exhibits first-order kinetics with respect to the substrate, the oxidant (CAN), and the hydrogen ion concentration [H⁺]. ijarr.org Further kinetic studies in glacial acetic acid and aqueous acetonitrile (B52724) also found the reaction to be first order with respect to Ce(IV) and the substrate, following Michaelis-Menten type kinetics, which suggests the formation of a complex between the alcohol and the oxidant. researchgate.net In these studies, the rate of reaction was observed to decrease with an increase in H⁺ ion concentration. researchgate.net

The activation parameters for these reactions have been calculated, and based on the experimental results, a probable reaction mechanism has been proposed. ijarr.org The negative value of entropy of activation suggests that the reaction is slow and the transition state is more rigid. researchgate.net

OxidantSolvent SystemKey Kinetic Findings
Ceric Ammonium Nitrate (CAN)Acetonitrile-AqueousFirst-order kinetics with respect to [substrate], [oxidant], and [H⁺]. ijarr.orgijarr.org
Ceric Ammonium Nitrate (CAN)Glacial Acetic Acid/Aqueous AcetonitrileFirst-order with respect to [Ce(IV)] and [substrate]; follows Michaelis-Menten kinetics. researchgate.net

Catalytic Oxidation Systems

Various heterogeneous catalytic systems have been explored for the oxidation of 2-methoxybenzyl alcohol, aiming for high efficiency and selectivity under environmentally benign conditions.

Palladium-Ceria Catalysts (Pd/CeO₂):

Palladium oxide supported on ceria nanorods (PdOₓ/CeO₂-NR) has been used for the solvent-free aerobic oxidation of benzyl alcohol derivatives. researchgate.net The presence of electron-donating groups on the aromatic ring, such as the methoxy group, generally enhances the reactivity. However, steric hindrance from an ortho-substituent, as in 2-methoxybenzyl alcohol, can lead to lower yields compared to its para-substituted counterpart. For instance, the oxidation of 4-methoxybenzyl alcohol using a perlite/V₂O₅ nanospheres catalyst gave a 92% yield, while 2-methoxybenzyl alcohol yielded 70%. researchgate.net The catalytic activity of Pd/CeO₂ is influenced by the exposed crystal facets of the ceria support, with the (110) surface showing superior performance due to a higher concentration of oxygen vacancies and stronger metal-support interaction. acs.org

Gold-Palladium Nanoparticles (Au-Pd):

Bimetallic Au-Pd nanoparticles supported on ceria with different morphologies have been investigated for the solvent-free oxidation of benzyl alcohol. cardiff.ac.uk The morphology of the CeO₂ support significantly impacts the catalytic performance. Au-Pd supported on CeO₂ rods achieved higher conversion of benzyl alcohol, while those on CeO₂ cubes showed the highest selectivity to benzaldehyde. cardiff.ac.uk

Silver-Based Catalysts:

A silver-based catalyst (10% Ag/SiO₂) in the presence of CeO₂ has been shown to be effective for the selective oxidation of various primary and secondary alcohols. dtu.dk Competitive experiments with para-substituted benzyl alcohols indicated that electron-donating groups enhance the reaction rate, supporting a mechanism involving the formation of a cationic intermediate. dtu.dk

Catalyst SystemReaction ConditionsConversion (%)Selectivity (%)Key Findings
PdOₓ/CeO₂-NRSolvent-free, 100 °C, Air--Steric hindrance of ortho-methoxy group reduces yield compared to para-isomer. researchgate.net
Perlite/V₂O₅-70 (for 2-MBA)-Demonstrates the effect of steric hindrance. researchgate.net
Au-Pd/CeO₂-rodSolvent-freeHighModerateMorphology of CeO₂ support is critical for catalytic activity. cardiff.ac.uk
Au-Pd/CeO₂-cubeSolvent-freeModerateHighMorphology of CeO₂ support is critical for selectivity. cardiff.ac.uk

Reduction Reactions

The reduction of carbonyl compounds is a fundamental transformation in organic synthesis, and 2-methoxybenzyl alcohol is commonly produced through the reduction of 2-methoxybenzaldehyde or derivatives of 2-methoxybenzoic acid.

A variety of reducing agents have been employed for the conversion of 2-methoxybenzaldehyde to 2-methoxybenzyl alcohol. These include complex metal hydrides and catalytic transfer hydrogenation systems.

Complex Metal Hydrides:

Zinc Borohydride (B1222165) ([Zn(BH₄)₂]): This reagent, often in combination with other compounds, is effective for the reduction of aldehydes. orientjchem.orgchemicalbook.com The reduction of 2-methoxybenzaldehyde using [Zn(BH₄)₂(2-MeOpy)] and [Zn(BH₄)₂(2-Mepy)] in acetonitrile at room temperature proceeds with high yields (97% and 93%, respectively) and relatively short reaction times. orientjchem.org

Sodium Borohydride (NaBH₄): This is a common and milder reducing agent. Ultrasound-assisted reduction of aldehydes using NaBH₄ has been shown to be an efficient method. ugm.ac.id

Meerwein-Ponndorf-Verley (MPV) Reduction:

The MPV reduction utilizes an aluminum alkoxide catalyst in the presence of a sacrificial alcohol (commonly isopropanol) to reduce aldehydes and ketones. wikipedia.orgorganic-chemistry.org This method is known for its high chemoselectivity. wikipedia.org While specific data for the MPV reduction of 2-methoxybenzaldehyde was not detailed in the provided search results, it is a well-established method for this type of transformation. tandfonline.com

Reducing Agent/SystemSubstrateProductYield (%)Reaction TimeSolvent
[Zn(BH₄)₂(2-MeOpy)]2-Methoxybenzaldehyde2-Methoxybenzyl Alcohol971 minAcetonitrile
[Zn(BH₄)₂(2-Mepy)]2-Methoxybenzaldehyde2-Methoxybenzyl Alcohol935 minAcetonitrile
Sodium Borohydride (NaBH₄)AldehydesAlcoholsHighVaries (ultrasound assisted)Various
Aluminum Alkoxide (MPV)Aldehydes/KetonesAlcoholsHighVariesIsopropanol

Substitution Reactions

2-Methoxybenzyl alcohol can undergo substitution reactions at two primary sites: the benzylic alcohol carbon and the aromatic ring. The presence of the methoxy group significantly influences the reactivity at both positions.

Nucleophilic Substitution at the Benzylic Carbon

The hydroxyl (-OH) group of 2-methoxybenzyl alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the benzylic carbon, the hydroxyl group must first be converted into a better leaving group. This is typically achieved through protonation by a strong acid or by conversion into an ester, such as a tosylate.

One common method involves reacting the alcohol with tosyl chloride (TsCl) in the presence of a base. However, studies on substituted benzyl alcohols have shown that this reaction can sometimes lead directly to the corresponding benzyl chloride rather than the expected tosylate, particularly when using solvents like N,N-dimethylformamide (DMF) which can accelerate the nucleophilic substitution. mdpi.com For instance, the reaction of p-methoxybenzyl alcohol with TsCl has been observed to yield the corresponding chloride. mdpi.com

Another efficient method for the chlorination of benzylic alcohols involves activation with a tropone-derived reagent. In a study using this methodology, this compound was converted to 4-methoxybenzyl chloride in high yield, demonstrating a facile substitution pathway. amazonaws.com The reaction proceeds through the formation of a highly reactive intermediate that is readily displaced by the nucleophile. The reactions of benzyl alcohols with hexamethylphosphoric triamide (HMPT) at high temperatures can also lead to substitution, forming N,N-dimethylbenzylamines through the intermediacy of benzyl phosphates. rsc.org

Substrate (Analogue)ReagentsProductYield (%)Reference
p-Methoxybenzyl alcoholTsCl, DMFp-Methoxybenzyl chloride38 mdpi.com
This compoundTropone, Oxalyl Chloride, Et3N4-Methoxybenzyl chloride93 amazonaws.com
p-Methoxybenzyl alcoholHMPT (190–210 °C)N,N-dimethyl-p-methoxybenzylamine- rsc.org

Electrophilic Aromatic Substitution

The aromatic ring of 2-methoxybenzyl alcohol is activated towards electrophilic aromatic substitution (EAS). This is due to the strong electron-donating effect of the methoxy (-OCH3) group, which increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. The hydroxymethyl (-CH2OH) group is generally considered a weak deactivating group. The powerful activating and ortho-, para-directing nature of the methoxy group dominates the reactivity of the ring.

In 2-methoxybenzyl alcohol, the positions are numbered relative to the -CH2OH group at position 1. The methoxy group is at position 2. Therefore, the positions most activated for electrophilic attack are position 4 (para to the methoxy group) and position 6 (ortho to the methoxy group). Research on the electrophilic substitution of closely related catechins with o-hydroxybenzyl alcohol showed a preference for substitution at the position equivalent to C-6 over C-8, highlighting the directing influence of the ortho-alkoxy group. usda.gov Similarly, studies on p-methoxybenzyl alcohol confirm its high reactivity in electrophilic aromatic substitution reactions. jst.go.jp The general mechanism for EAS involves the initial attack of an electrophile to form a resonance-stabilized carbocation intermediate (a Wheland intermediate), followed by the loss of a proton to restore aromaticity. libretexts.org

Acid-Base Reactivity in Organic Media

The functional groups of 2-methoxybenzyl alcohol allow it to act as both a very weak acid and a very weak base.

Acidic Character

Similar to other alcohols, 2-methoxybenzyl alcohol is a weak acid. libretexts.org It can be deprotonated by strong bases, such as sodium hydride (NaH) or Grignard reagents, to form the corresponding 2-methoxybenzyl alkoxide. libretexts.org

The acidity of benzyl alcohols is influenced by the electronic nature of the substituents on the aromatic ring. The methoxy group at the ortho position is electron-donating through resonance. This effect increases the electron density on the oxygen of the alkoxide anion, making it less stable. Consequently, 2-methoxybenzyl alcohol is expected to be a weaker acid than unsubstituted benzyl alcohol. libretexts.org This is in contrast to benzyl alcohols with electron-withdrawing groups (like a nitro group), which stabilize the alkoxide anion and increase acidity. libretexts.org

CompoundElectronic Effect of SubstituentRelative AcidityReference
p-Nitrobenzyl alcoholElectron-withdrawing (-NO2)More acidic than benzyl alcohol libretexts.org
Benzyl alcohol(Reference)-
p-Methoxybenzyl alcoholElectron-donating (-OCH3)Less acidic than benzyl alcohol libretexts.org

Basic Character

As a weak base, the oxygen atom of the hydroxyl group in 2-methoxybenzyl alcohol has lone pairs of electrons and can be protonated by strong acids to form an oxonium ion (ROH₂⁺). libretexts.org This protonation is a critical first step in acid-catalyzed substitution and elimination reactions, as it converts the poor leaving group (-OH) into a much better one (-OH₂⁺), which can depart as a water molecule.

Stereochemical Considerations in Reactions

While 2-methoxybenzyl alcohol itself is not chiral, its reactions can involve the formation of chiral centers or exhibit stereoselectivity, particularly in enzymatic processes or asymmetric synthesis.

Enzymatic Stereoselectivity

Aryl-alcohol oxidase (AAO), a fungal enzyme, demonstrates high stereoselectivity in the oxidation of primary benzyl alcohols. csic.esnih.gov Studies using deuterated p-methoxybenzyl alcohol revealed that the enzyme selectively abstracts the pro-R hydrogen from the benzylic carbon in a concerted proton and hydride transfer mechanism. csic.esnih.gov This inherent stereoselectivity means that if a chiral center were present, the enzyme would preferentially react with one enantiomer.

This principle is exploited in the kinetic resolution of racemic secondary aryl alcohols. rsc.org For example, native AAO and its engineered variants can selectively oxidize the S-enantiomer of racemic 1-(p-methoxyphenyl)ethanol, leaving the R-enantiomer unreacted with high enantiomeric excess. nih.govcsic.es Site-directed mutagenesis of the enzyme, such as the F501A variant, has been shown to enlarge the active site, allowing for better accommodation of bulkier secondary alcohols and enhancing this stereoselectivity. csic.esnih.gov

EnzymeSubstrateObservationReference
Aryl-alcohol oxidase (AAO)(R)- and (S)-α-deuterated p-methoxybenzyl alcoholHydride transfer is highly stereoselective, abstracting the pro-R hydrogen. csic.esnih.gov
AAO (Native and F501A variant)Racemic 1-(p-methoxyphenyl)ethanolSelective oxidation of the S-enantiomer, resulting in deracemization. nih.gov
AAO F501A variant(S)-1-(p-fluorophenyl)ethanol vs (R)-1-(p-fluorophenyl)ethanolShows a high stereoselectivity S/R ratio of 66 in oxidation rates. csic.es

Asymmetric Synthesis

Derivatives of 2-methoxybenzyl alcohol are valuable precursors in asymmetric synthesis. For example, a novel kinetic resolution method has been developed for o-anisaldehyde(tricarbonyl)chromium, a complex derived from the corresponding aldehyde of 2-methoxybenzyl alcohol. rsc.org This method allows for the preparation of the homochiral aldehyde complex. Subsequent addition of organometallic reagents (e.g., ethylmagnesium iodide) to this chiral complex proceeds with high stereoselectivity to generate α-substituted o-methoxybenzyl alcohols with a newly created chiral center. rsc.org

Derivatives of 2 Methoxybenzyl Alcohol: Synthesis and Academic Exploration

Synthesis of Functionalized 2-Methoxybenzyl Alcohol Derivatives

The synthesis of functionalized derivatives of 2-methoxybenzyl alcohol often involves multi-step reaction sequences to introduce specific chemical groups at various positions on the aromatic ring or to modify the benzylic alcohol moiety.

A notable example is the synthesis of azide-functionalized ortho- and para-bromobenzaldehydes. beilstein-journals.org The process for the para-bromo isomer begins with the condensation of 4-bromobenzaldehyde (B125591) with 2-amino-2-methylpropan-1-ol, followed by oxidation to yield an oxazoline (B21484). beilstein-journals.org This intermediate undergoes a directed ortho-metalation and subsequent formylation to produce a benzaldehyde (B42025), which is then reduced to the corresponding primary alcohol. beilstein-journals.org The alcohol is converted to an azide, and finally, the oxazoline protecting group is removed to yield the desired azide-functionalized para-bromobenzaldehyde. beilstein-journals.org A similar strategy is employed for the synthesis of the ortho-bromo isomer. beilstein-journals.org

Another area of research has been the synthesis of 2,5-diketopiperazine derivatives incorporating the 2-methoxybenzylidene function. researchgate.net These syntheses often involve the strategic placement of various substituents on the diketopiperazine ring to explore their impact on biological activity. researchgate.net For instance, derivatives have been synthesized with a naphthalen-1-ylmethylene and a 2-methoxybenzylidene group at the 3- and 6-positions of the 2,5-diketopiperazine ring, respectively. researchgate.net

The following table summarizes key synthetic transformations starting from or leading to functionalized 2-methoxybenzyl alcohol derivatives:

Starting MaterialReagents and ConditionsProductYield (%)Reference
4-Bromobenzaldehyde1) 2-amino-2-methylpropan-1-ol, CH₂Cl₂; 2) NBSOxazoline intermediateGood beilstein-journals.org
Oxazoline intermediate1) TMPMgCl·LiCl, DMF; 2) NaBH₄Primary alcohol81% (2 steps) beilstein-journals.org
Primary alcoholDBU, DPPAAzide derivativeExcellent beilstein-journals.org
Azide derivative1) N-methylation; 2) Reduction; 3) Acidic hydrolysisAzide-functionalized para-bromobenzaldehyde78% beilstein-journals.org

Exploration of Structure-Reactivity Relationships in Derivatives

Understanding the relationship between the chemical structure of 2-methoxybenzyl alcohol derivatives and their reactivity is a central theme in their academic exploration. These studies provide fundamental insights into reaction mechanisms and guide the design of new molecules with tailored properties.

One study investigated the oxidation of various monohydric alcohols, including benzyl (B1604629) alcohol and its derivatives, using bis(quinuclidine)bromine(I) bromide. core.ac.uk The results showed that the reaction rate is significantly influenced by the nature and position of substituents on the aromatic ring. For example, a para-methoxy substituent increased the reaction rate by approximately 10 times compared to unsubstituted benzyl alcohol, while a meta-bromo substituent decreased the rate, making the p-methoxybenzyl alcohol about 36 times more reactive than m-bromobenzyl alcohol. core.ac.uk This highlights the strong electronic influence of the substituents on the oxidation process.

In the context of polymer chemistry, the structure-reactivity relationship of functional monomers is crucial for controlling polymerization processes. rsc.org Research on the ring-opening polymerization of alkyl-substituted ε-caprolactones, using initiators like 4-methoxybenzyl alcohol, has demonstrated that the position of the substituent on the monomer ring dramatically affects its reactivity. rsc.org This knowledge is essential for synthesizing functional polyesters with controlled molar mass and dispersity. rsc.org

The toxicity of benzyl alcohol derivatives has also been examined through quantitative structure-activity relationship (QSAR) studies. nih.gov The toxicity of a series of monoalkylated and monohalogenated benzyl alcohols was found to correlate with the 1-octanol/water partition coefficient (log Kow) and the Hammett sigma constant (σ). nih.gov The inclusion of the Hammett constant, which accounts for electronic effects, significantly improved the predictive power of the QSAR model, suggesting that the mechanism of toxicity involves polar narcosis. nih.gov

The following table presents data on the relative reactivity of substituted benzyl alcohols in oxidation reactions:

SubstituentRelative Reaction Rate (k/k₀)Reference
p-Methoxy~10 core.ac.uk
Unsubstituted1 core.ac.uk
m-Bromo~0.28 core.ac.uk

Design and Synthesis of Novel Scaffolds Incorporating the 2-Methoxybenzyl Moiety

The 2-methoxybenzyl group is a valuable building block in the design and synthesis of novel molecular scaffolds, particularly in the field of medicinal chemistry. unife.it Its structural and electronic properties can be leveraged to create compounds with specific biological activities.

One area of focus has been the development of 2,5-diketopiperazine (2,5-DKP) derivatives as potential anticancer agents. researchgate.net The 2,5-DKP scaffold is considered a "privileged structure" due to its ability to interact with various biological targets. researchgate.netunife.it Researchers have designed and synthesized a series of novel N-1-monoallylated 2,5-DKP derivatives with a 2-methoxyphenyl group at the C-6 position and various long alkyl chains at the C-3 position. researchgate.net Cytotoxicity studies revealed that the position of the methoxy (B1213986) group on the phenyl ring is critical, with the 4-methoxyphenyl (B3050149) group being more favorable for activity than the 2-methoxyphenyl group in this particular scaffold. researchgate.net

The 2-methoxybenzyl moiety has also been incorporated into triazole-based scaffolds. bohrium.comrasayanjournal.co.in For instance, a series of N-(substitutedphenyl)-2-(5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-ylthiol)acetamides were synthesized and evaluated as potential anticholinesterase agents for the treatment of neurodegenerative diseases like Alzheimer's. bohrium.com In another study, norfloxacin (B1679917) was linked to triazole derivatives, some of which contained a methoxyphenyl group, to create novel compounds with potential biological activity. rasayanjournal.co.in

The design of these novel scaffolds often involves computational methods, such as molecular docking, to predict how the synthesized molecules will interact with their biological targets. bohrium.comresearchgate.net This rational design approach, combined with efficient synthetic methodologies, facilitates the exploration of new chemical space and the identification of promising lead compounds for drug discovery. unife.it

The following table highlights some of the novel scaffolds incorporating the 2-methoxybenzyl or a related methoxyphenyl moiety and their targeted biological application:

ScaffoldIncorporated MoietyTargeted ApplicationReference
2,5-Diketopiperazine2-MethoxybenzylideneAnticancer researchgate.net
1,2,4-Triazole4-MethoxyphenylAnticholinesterase bohrium.com
1,2,3-Triazole linked to NorfloxacinMethoxyphenylBiological activity screening rasayanjournal.co.in
Quinoline-piperazine fused to phenylhydrazinecarbothioamide2-Methoxyphenoxyacetamideα-Glucosidase inhibition researchgate.net
2-(6-methoxy-2-napthyl)-1,3-benzoxazole6-Methoxy-2-napthylAnticancer and Larvicidal researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

2-Methoxybenzyl Alcohol as a Versatile Building Block in Organic Synthesis

2-Methoxybenzyl alcohol is widely recognized as an important raw material and intermediate in organic synthesis. chemicalbook.comthermofisher.comfishersci.dkchemdad.comthermofisher.kr Its bifunctional nature, containing both an alcohol and an ether, allows for a diverse range of chemical transformations. cymitquimica.com This makes it a key starting material or intermediate for the synthesis of more complex molecules. chemimpex.com The presence of the hydroxyl group enables reactions such as esterification and oxidation, while the methoxy (B1213986) group influences the reactivity of the aromatic ring. cymitquimica.comchemicalbull.com

Role in the Synthesis of Complex Molecules

The structure of 2-methoxybenzyl alcohol serves as a foundational component for constructing more intricate molecular architectures. chemimpex.com For instance, it can be used in the synthesis of chiral molecules due to its ability to form asymmetric hydrogen bonds. biosynth.com Furthermore, its derivatives can undergo various reactions to build larger, more complex structures. An example includes the use of its derivatives in photocatalytic processes to produce other valuable chemical intermediates. biosynth.com

Precursor in Pharmaceutical Synthesis

In the pharmaceutical industry, 2-methoxybenzyl alcohol is a significant intermediate for the production of active pharmaceutical ingredients (APIs). chemimpex.comchemicalbull.com Its structural motif is a component of various biologically active compounds. It is utilized in the synthesis of certain antimycobacterial and antibacterial derivatives. cymitquimica.com The compound's favorable reactivity and compatibility with a variety of functional groups make it a valuable asset in medicinal chemistry. chemimpex.com

Application in Agrochemical Synthesis

Similar to its role in pharmaceuticals, 2-methoxybenzyl alcohol is an important intermediate in the synthesis of agrochemicals. chemimpex.comfishersci.dkchemdad.comthermofisher.kr The development of new and effective pesticides and herbicides often relies on the availability of versatile chemical building blocks like 2-methoxybenzyl alcohol.

Contributions to Fine Chemical Production

The production of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications, frequently employs 2-methoxybenzyl alcohol. chemimpex.comchemicalbull.com It serves as a precursor in the manufacturing of fragrances, flavoring agents, and other high-value chemical products. cymitquimica.comchemimpex.com For example, it is used to produce esters and other aromatic compounds that have applications in various industries. chemicalbull.com

Integration into Polymer and Material Science Research

The application of 2-methoxybenzyl alcohol extends into the realm of polymer and materials science. Research has explored its use in creating new polymers and functional materials. For instance, benzyl (B1604629) alcohols, including 2-methoxybenzyl alcohol, can act as accelerators in the photoinitiated cationic polymerization of epoxide monomers. researchgate.net In one study, the oxidation of 2-methoxybenzyl alcohol using a polymer monolith-immobilized catalyst was investigated, demonstrating its utility in flow-reaction systems for chemical synthesis. mdpi.com The unique properties of functionalized benzyl alcohols make them potential candidates for developing polymers with specific dielectric characteristics.

Interactive Data Table: Applications of 2-Methoxybenzyl alcohol

Field Specific Application Key Role
Organic SynthesisBuilding block for complex moleculesVersatile intermediate cymitquimica.comchemimpex.com
Pharmaceutical SynthesisSynthesis of Active Pharmaceutical Ingredients (APIs)Precursor chemimpex.comchemicalbull.com
Agrochemical SynthesisProduction of pesticides and herbicidesIntermediate chemimpex.comfishersci.dkchemdad.comthermofisher.kr
Fine Chemical ProductionManufacturing of fragrances and flavorsPrecursor cymitquimica.comchemimpex.comchemicalbull.com
Polymer and Material ScienceCreation of new polymersMonomer/Accelerator researchgate.netmdpi.com

Biological and Pharmacological Studies of 2 Methoxybenzyl Alcohol and Its Derivatives

Exploration of Potential Biological Activities

2-Methoxybenzyl alcohol, also known as o-anisyl alcohol, is an aromatic alcohol that serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. chemicalbook.com Its derivatives, in particular, have been the subject of extensive research to explore their potential biological and pharmacological activities. These investigations have revealed a range of effects, laying the groundwork for further development in medicinal chemistry.

Derivatives of benzyl (B1604629) alcohol have been synthesized and studied for their biological properties. smu.ac.zaresearchgate.net For instance, 2-hydroxy-3-methoxybenzyl alcohol has been noted for its interactions with enzymes and its influence on metabolic pathways. The structural features of these compounds, specifically the hydroxyl and methoxy (B1213986) groups, are critical to their reactivity and binding affinities with biological targets. The exploration of these activities is essential for identifying lead compounds in drug discovery.

Antimicrobial Research

Research into the antimicrobial properties of 2-methoxybenzyl alcohol and its derivatives has shown promising results against various pathogens. Benzyl alcohol and its related compounds are recognized for their efficacy against bacteria and fungi. researchgate.net

Studies on synthesized benzyl alcohol derivatives have demonstrated significant, concentration-dependent antibacterial effects. smu.ac.zaresearchgate.net In one study, derivatives were tested against Staphylococcus aureus (a Gram-positive bacterium) and Pseudomonas aeruginosa (a Gram-negative bacterium) using the disc diffusion method. smu.ac.zaresearchgate.net The results indicated that the compounds were generally more potent against P. aeruginosa. smu.ac.zaresearchgate.net One particular derivative exhibited a zone of inhibition of 35 mm against P. aeruginosa, surpassing the effectiveness of the standard antibiotic amoxicillin. smu.ac.zaresearchgate.net

Another study highlighted that 2-hydroxy-3-methoxybenzyl alcohol derivatives showed notable antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, in some cases exceeding the performance of standard antibiotics. Furthermore, new derivatives of 2-benzoxazolinone (B145934) have been synthesized and evaluated for their antibacterial capabilities against a panel of microorganisms including Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Salmonella Enteritidis. mdpi.com Certain synthesized compounds demonstrated broad-spectrum antibacterial activity, with E. coli and B. subtilis being the most sensitive strains. mdpi.com

Table 1: Antibacterial Activity of Benzyl Alcohol Derivatives

Compound/Derivative Test Organism Activity/Finding Reference
Benzyl Alcohol Derivatives Pseudomonas aeruginosa Generally potent activity. One derivative showed a 35 mm zone of inhibition, exceeding amoxicillin. smu.ac.zaresearchgate.net
Benzyl Alcohol Derivatives Staphylococcus aureus Two of the synthesized compounds were active against this strain. smu.ac.zaresearchgate.net
2-Hydroxy-3-methoxybenzyl alcohol Derivatives Staphylococcus aureus, Pseudomonas aeruginosa Potent activity, in some cases surpassing standard antibiotics.
2-Benzoxazolinone Derivatives E. coli, B. subtilis, S. aureus, S. Enteritidis Some derivatives showed wide antibacterial activity, particularly against E. coli and B. subtilis. mdpi.com

Antiviral Investigations

The antiviral potential of compounds related to 2-methoxybenzyl alcohol has been an area of active investigation. For example, a combination of amyl metacresol and dichlorobenzyl alcohol was found to have a direct virucidal effect on enveloped viruses such as influenza A, respiratory syncytial virus (RSV), and SARS-CoV. nih.gov This mixture was observed to cause extensive clumping and morphological changes to the viral spike configuration of influenza A virus within two minutes of contact. nih.gov

In the context of developing new antiviral agents, 2-methoxybenzyl alcohol has been used as a starting material in the synthesis of small-molecule inhibitors. chemrxiv.org Researchers synthesized a derivative to target RSV and human coronavirus 229E (hCoV-229E). chemrxiv.org Modifications to the benzyl moiety of the initial hit compound were explored to improve the activity-cytotoxicity profile. chemrxiv.org For instance, replacing an amine linker with an amide resulted in a loss of activity, highlighting the structural sensitivity of these antiviral agents. chemrxiv.org Some derivatives showed a peculiar shift in activity, being more potent in a second round of infection assays, which may suggest an inhibitory effect on later stages of the viral replication cycle, like assembly or release. chemrxiv.org

Anticancer Research

Derivatives of 2-methoxybenzyl alcohol have been synthesized and evaluated for their potential as anticancer agents. In one study, new pyrimidine (B1678525) derivatives were created using 2-methoxy-benzaldehyde as a starting material. researchgate.net The anticancer activity of some of these new compounds was subsequently studied. researchgate.net

Other research has focused on different classes of derivatives. Halogenated derivatives of benzofuran (B130515), for example, have been examined for their cytotoxicity against a variety of human cancer cell lines, including lung (A549), liver (HepG2), colon (SW480, SW620, HCT116), prostate (PC3), and breast (MDA-MB-231) cancer cells. nih.gov One particular derivative, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, demonstrated significant cytotoxic activity against both A549 and HepG2 cells. nih.gov This compound was found to induce cell cycle arrest and promote apoptosis, suggesting its potential as a starting point for developing new anticancer drugs. nih.gov

Similarly, studies on 2-thiohydantoin (B1682308) derivatives have shown their potential as anticancer agents, with one derivative exhibiting an IC50 value of 2.448 µM against HepG2 liver cancer cells and causing cell cycle arrest in the S phase. nih.gov

Table 2: Anticancer Activity of Related Derivatives

Derivative Class Cell Line(s) Key Findings Reference
Pyrimidine Derivatives Not specified Synthesized from 2-methoxy-benzaldehyde and evaluated for anticancer activity. researchgate.net
Halogenated Benzofuran Derivatives A549 (Lung), HepG2 (Liver) A methoxy-containing derivative showed significant cytotoxicity and induced apoptosis. nih.gov
2-Thiohydantoin Derivatives HepG2 (Liver) A derivative showed an IC50 of 2.448 µM and induced S phase cell cycle arrest. nih.gov
2-Hydroxy-3-methoxybenzyl alcohol Derivatives Cervical adenocarcinoma cells Displayed high efficacy against cancer cells with low cytotoxicity to normal liver cells.

Neurotoxicity Studies of Related Compounds

The neurotoxic profiles of compounds structurally related to 2-methoxybenzyl alcohol have been investigated. Specifically, a class of psychoactive substances known as N-(2-methoxybenzyl)phenethylamines (NBOMes) has been studied for its toxic effects. mdpi.com These compounds are derived by adding a 2-methoxybenzyl group to the amino group of a phenethylamine (B48288) core. mdpi.com

In vitro studies using differentiated SH-SY5Y cells and primary rat cortical cultures evaluated the cytotoxicity of several NBOMe drugs. mdpi.com The results showed that all tested NBOMes exhibited concentration-dependent cytotoxic effects. mdpi.com The NBOMe compounds were found to be more cytotoxic than their 2C counterparts (2,5-dimethoxyphenethylamines), a difference correlated with the higher lipophilicity of the NBOMes. mdpi.com The observed neurotoxicity was linked to mechanisms involving mitochondrial dysfunction, characterized by the depolarization of the mitochondrial membrane and a reduction in intracellular ATP levels. mdpi.com For some of these compounds, a disruption in calcium regulation was also noted. mdpi.com

Enzymatic Transformations and Biocatalysis

The interaction of 2-methoxybenzyl alcohol derivatives with enzymes is a key aspect of their biological activity. For instance, 2-hydroxy-3-methoxybenzyl alcohol can act as a substrate for enzymes, leading to the formation of glucosides or other derivatives. These enzymatic transformations are fundamental to its biological and chemical functions. The hydroxyl and methoxy groups present in the structure play a crucial role in these interactions. Such enzymatic processes are vital for understanding the metabolic pathways and cellular functions influenced by these compounds.

Molecular Mechanism of Action Investigations

Understanding the molecular mechanisms behind the biological activities of 2-methoxybenzyl alcohol derivatives is crucial for their development as therapeutic agents. For neurotoxic NBOMe compounds, the mechanism involves inducing mitochondrial dysfunction, leading to decreased ATP levels and, in some cases, imbalanced intracellular calcium. mdpi.com

In the context of antiviral research, the mechanism for related compounds like dichlorobenzyl alcohol involves direct interaction with the viral envelope, causing morphological changes to key structures like the spike proteins of influenza A virus. nih.gov For anticancer applications, the mechanisms are varied. Some benzofuran derivatives induce apoptosis and cell cycle arrest, with evidence suggesting they can increase oxidative stress by generating reactive oxygen species. nih.gov Other derivatives, like those of 2-thiohydantoin, are believed to exert their anticancer effects by inhibiting key proteins such as AKT1 and CDK2. nih.gov

Drug Design and Discovery Leveraging 2-Methoxybenzyl Alcohol Scaffolds

The 2-methoxybenzyl alcohol scaffold has emerged as a valuable building block in medicinal chemistry, offering a versatile platform for the design and discovery of novel therapeutic agents. The presence of the methoxy group at the ortho position of the benzyl alcohol core introduces specific electronic and conformational properties that can be exploited to modulate the pharmacological activity of a diverse range of compounds. Researchers have incorporated this scaffold into various molecular frameworks to develop agents with potential applications in oncology, infectious diseases, and neurology.

Anticancer Drug Design

In the realm of oncology, the 2-methoxybenzyl moiety has been integrated into scaffolds targeting crucial cellular components like tubulin. For instance, the 4-substituted methoxybenzoyl-aryl-thiazole (SMART) template, which features a methoxybenzoyl group, has been identified as a potential anticancer agent that inhibits tubulin polymerization by binding to the colchicine (B1669291) site. nih.govresearchgate.net Further structure-activity relationship (SAR) studies on this template led to the design of phenyl-aminothiazole (PAT) derivatives with improved aqueous solubility and oral bioavailability while maintaining potent nanomolar activity against cancer cell lines. nih.gov These compounds were shown to be less susceptible to P-glycoprotein mediated multidrug resistance. nih.gov

Additionally, new series of 4-(4-methoxybenzylidene)-2-substituted-phenyl-5(4H)-oxazolone derivatives have been synthesized and evaluated for their anticancer properties. biointerfaceresearch.com One compound from this series demonstrated notable activity against hepatocellular carcinoma and colorectal carcinoma cell lines. biointerfaceresearch.com

Enzyme Inhibition

The 2-methoxybenzyl scaffold has also been utilized in the design of specific enzyme inhibitors. In the fight against sleeping sickness, caused by Trypanosoma brucei, derivatives of 2'-deoxy-2'-(3-methoxybenzamido)adenosine were synthesized to selectively inhibit the parasite's glycosomal glyceraldehyde-3-phosphate dehydrogenase (gGAPDH). nih.gov The design of these inhibitors was based on the structural differences between the human and trypanosomal enzymes, aiming to exploit a hydrophobic domain in the parasite's enzyme. nih.gov Several of these synthesized analogs, which incorporate a methoxybenzamido group, showed improved inhibitory activity. nih.gov

Furthermore, the 2-methoxybenzyl group has been a key feature in the development of potent acetylcholinesterase (AChE) inhibitors, which are crucial for the treatment of Alzheimer's disease. The compound E2020 (Donepezil), a well-known AChE inhibitor, features a 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine structure. nih.gov Extensive SAR studies on related indanone derivatives revealed the importance of the benzyl and methoxy groups for potent and selective AChE inhibition. nih.gov

Receptor Modulation

The N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines, which include the 2-methoxybenzyl motif, have been investigated as partial agonists for serotonin (B10506) 5-HT2A/2C receptors. researchgate.net The introduction of the N-benzyl group, particularly with a 2-methoxy substitution, was found to significantly increase the potency of these compounds at 5-HT2A receptors. researchgate.net This has led to the discovery of the NBOMe class of compounds, which are potent psychedelic agents. researchgate.netwikipedia.org

The following table provides a summary of selected 2-methoxybenzyl alcohol derivatives and their documented biological activities:

Compound ClassDerivative ExampleBiological Target/ActivityTherapeutic Area
Phenyl-aminothiazoles (PAT)Phenyl-aminothiazole derivativeTubulin Polymerization InhibitorAnticancer
Oxazolones4-(4-methoxybenzylidene)-2-phenyl-5(4H)-oxazoloneCytotoxic against HepG2 and HCT-116 cellsAnticancer
Deoxyadenosine Analogs2'-deoxy-2'-(3-methoxybenzamido)adenosineTrypanosomal gGAPDH InhibitorAnti-parasitic
Indanone Derivatives1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)Acetylcholinesterase (AChE) InhibitorNeurodegenerative Diseases
PhenethylaminesN-(2-methoxybenzyl)-4-bromo-2,5-dimethoxyphenethylamine (25B-NBOMe)5-HT2A/2C Receptor Partial AgonistNeurology (Research Tool)

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 2-Methoxybenzyl alcohol. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Methoxybenzyl alcohol exhibits distinct signals corresponding to the different types of protons in the molecule. The aromatic protons typically appear as a complex multiplet in the range of δ 6.8-7.4 ppm. The methylene (B1212753) protons of the benzylic alcohol group (-CH₂OH) are observed as a singlet around δ 4.5-4.7 ppm. The methoxy (B1213986) group (-OCH₃) protons resonate as a sharp singlet at approximately δ 3.8 ppm. The hydroxyl proton (-OH) signal can vary in its chemical shift and may appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. chemicalbook.com The carbon atom of the methoxy group appears around δ 55.3 ppm. The benzylic carbon of the -CH₂OH group is typically found near δ 64.7 ppm. The aromatic carbons show signals in the region of δ 110-159 ppm, with the carbon attached to the methoxy group appearing at the lower field end (around δ 159.1 ppm) and the other carbons resonating at distinct chemical shifts, confirming the ortho substitution pattern. chemicalbook.com

¹H and ¹³C NMR Spectral Data for 2-Methoxybenzyl alcohol
Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic-H6.8-7.4 (m)110-130
-CH₂OH4.5-4.7 (s)~64.7
-OCH₃~3.8 (s)~55.3
C-OCH₃-~159.1

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in 2-Methoxybenzyl alcohol. chemicalbook.com The spectrum displays characteristic absorption bands that correspond to specific vibrational modes of the molecule.

A broad absorption band is typically observed in the region of 3400-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. The C-H stretching vibrations of the aromatic ring are seen as a group of bands between 3100 and 3000 cm⁻¹. The aliphatic C-H stretching of the methoxy and methylene groups appears just below 3000 cm⁻¹.

The C-O stretching vibrations are also prominent. The C-O stretch of the primary alcohol is typically found around 1050-1000 cm⁻¹, while the aryl-alkyl ether C-O stretch gives a characteristic band around 1250-1200 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region. nist.gov

Key IR Absorption Bands for 2-Methoxybenzyl alcohol
Functional Group Vibrational Mode Absorption Range (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3400-3200 (broad)
Aromatic C-HC-H Stretch3100-3000
Aliphatic C-HC-H Stretch<3000
Aryl-Alkyl EtherC-O Stretch1250-1200
Primary AlcoholC-O Stretch1050-1000
Aromatic RingC=C Stretch1600-1450

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of 2-Methoxybenzyl alcohol, providing further structural confirmation. nih.gov In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The mass spectrum of 2-Methoxybenzyl alcohol shows a molecular ion peak at a mass-to-charge ratio (m/z) corresponding to its molecular weight (138.16 g/mol ). chemspider.com A prominent fragment ion is often observed at m/z 107, resulting from the loss of a methoxy radical (•OCH₃). Another significant peak can be seen at m/z 91, which corresponds to the tropylium (B1234903) ion, formed through rearrangement after the loss of the CH₂OH group and subsequent loss of CO. The base peak in the spectrum is often the molecular ion at m/z 138. nih.gov Other notable fragments can include m/z 77 (phenyl cation) and m/z 105. nih.gov

Major Mass Spectral Fragments of 2-Methoxybenzyl alcohol
m/z Proposed Fragment
138[M]⁺ (Molecular Ion)
121[M - OH]⁺
107[M - OCH₃]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl cation)

Gas Chromatography (GC) for Purity and Composition Analysis

Gas chromatography (GC) is a primary method for assessing the purity of 2-Methoxybenzyl alcohol and analyzing its composition in mixtures. tcichemicals.com When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it provides both quantitative and qualitative information.

The retention time of 2-Methoxybenzyl alcohol in a GC system is dependent on the type of column used (polar or non-polar) and the temperature program. nist.gov For instance, on a standard non-polar column, it has a reported Kovats retention index of around 1309, while on a polar column, the index is approximately 2082. nih.govnist.gov This difference in retention behavior is useful for separating it from isomers and other components in a sample. Commercial specifications for 2-Methoxybenzyl alcohol often require a purity of ≥98.5% as determined by GC. thermofisher.comthermofisher.comthermofisher.com

Gas Chromatographic Retention Data for 2-Methoxybenzyl alcohol
Column Type Kovats Retention Index
Standard Non-Polar1309, 1223 nih.govnist.gov
Standard Polar2082 nih.govnist.gov

X-ray Diffraction (XRD) for Solid-State Structure Determination

While 2-Methoxybenzyl alcohol is a liquid at room temperature, X-ray diffraction (XRD) studies can be performed on its solid-state derivatives or by co-crystallization to determine its three-dimensional structure with high precision. sigmaaldrich.com Single-crystal XRD analysis provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the crystalline state. lookchem.com For instance, the crystal structure of related compounds has been determined, offering insights into the packing and conformational preferences of the methoxybenzyl moiety. cdnsciencepub.comresearchgate.net

Other Advanced Spectroscopic Methods

Other advanced spectroscopic techniques can also be employed for a more in-depth characterization of 2-Methoxybenzyl alcohol. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign proton and carbon signals and establish through-bond connectivities. researchgate.net Furthermore, techniques like Raman spectroscopy can provide complementary vibrational information to IR spectroscopy. chemicalbook.com

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been widely employed to investigate the intrinsic properties of 2-methoxybenzyl alcohol and its derivatives. epstem.netresearchgate.netepstem.net These calculations provide a detailed understanding of the molecule's electronic structure, which governs its reactivity and interactions.

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. epstem.netresearchgate.net A smaller gap generally implies higher reactivity. For derivatives of 2-methoxybenzyl alcohol, DFT calculations have been used to determine these energy gaps, offering insights into their electronic behavior. epstem.netresearchgate.netepstem.net

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. epstem.netresearchgate.net In the case of 2-methoxybenzyl alcohol, the MEP would reveal the electron-rich regions around the oxygen atoms of the methoxy (B1213986) and hydroxyl groups, and the relatively electron-deficient regions of the aromatic ring and the hydroxyl proton. Other calculated properties include bond lengths, bond angles, Mulliken atomic charges, and dipole moments, which collectively provide a comprehensive picture of the molecule's geometry and electronic landscape. epstem.netresearchgate.net

Calculated PropertyDescriptionRelevance to 2-Methoxybenzyl alcohol
HOMO-LUMO Energy Gap The difference in energy between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Indicates the chemical reactivity and kinetic stability of the molecule and its derivatives. epstem.netresearchgate.net
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the electron density surface.Visualizes electron-rich and electron-poor regions, predicting sites for chemical reactions. epstem.netresearchgate.net
Mulliken Atomic Charges A method for partitioning the total charge of a molecule among its constituent atoms.Provides insight into the local electronic environment of each atom. epstem.netresearchgate.net
Dipole Moment A measure of the overall polarity of the molecule.Influences intermolecular interactions and solubility. epstem.netresearchgate.net
Bond Lengths and Angles The equilibrium distances between atomic nuclei and the angles between adjacent bonds.Defines the three-dimensional structure of the molecule. epstem.netresearchgate.net

Molecular Docking Simulations in Biological Activity Prediction

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is particularly valuable in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as a derivative of 2-methoxybenzyl alcohol, and a biological target, typically a protein or enzyme. nih.govresearchgate.net

In the context of 2-methoxybenzyl alcohol and its derivatives, molecular docking studies have been instrumental in predicting their potential as therapeutic agents. For instance, derivatives of benzyl (B1604629) alcohol have been docked into the active sites of enzymes like glucosamine-6-phosphate synthase, a potential target for antibacterial agents. researchgate.netsemanticscholar.org These simulations help to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. researchgate.netsemanticscholar.org The binding energy, calculated from these simulations, provides a quantitative measure of the ligand's potential efficacy. researchgate.netsemanticscholar.org

Similarly, derivatives of 4-methoxybenzyl alcohol have been studied for their antileukemic activity through docking with targets like the transforming growth factor-beta (TGF-β) type I receptor kinase. nih.gov These studies can guide the synthesis of new derivatives with improved binding and, consequently, enhanced biological activity. nih.gov

Study FocusBiological TargetKey Findings from DockingReference
Antibacterial ActivityGlucosamine-6-phosphate synthaseBenzyl alcohol derivatives fit into the active site, forming hydrogen bonds with key amino acid residues. researchgate.netsemanticscholar.org
Antileukemic ActivityTGF-β type I receptor kinaseDerivatives of this compound bind within the active site through hydrogen bonding and hydrophobic interactions. nih.gov

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science. They aim to correlate the chemical structure of a compound with its biological or chemical activity. For 2-methoxybenzyl alcohol and its analogs, SAR studies have been crucial in identifying the structural features that are essential for a desired effect.

For example, in the development of antibacterial agents, the position and nature of substituents on the benzyl alcohol scaffold significantly influence the activity. nih.govmdpi.com SAR studies on quaternized 10-methoxycanthin-6-one derivatives, which can be conceptually related to modified benzyl alcohol structures, have shown that the type and position of substituents on the benzyl group can dramatically alter the antibacterial efficacy. nih.gov Similarly, modifications to the bromine and methoxy groups in derivatives like 4-bromo-2-methoxybenzyl alcohol have been shown to significantly impact their biological properties.

These studies often involve synthesizing a library of related compounds and evaluating their activity. The resulting data is then used to build a model that can predict the activity of new, unsynthesized compounds, thereby streamlining the discovery process.

Mechanistic Pathway Elucidation through Computational Approaches

Computational chemistry provides a powerful lens through which the intricate details of reaction mechanisms can be explored. For reactions involving 2-methoxybenzyl alcohol, theoretical calculations, often using DFT, have been employed to elucidate the step-by-step pathways of chemical transformations.

For instance, the oxidation of benzyl alcohols, a fundamental reaction in organic synthesis, has been investigated computationally. rsc.org These studies can map out the entire reaction coordinate, identifying transition states and intermediates, and calculating the activation energies for each step. This level of detail is often inaccessible through experimental methods alone. rsc.org

In the context of catalysis, computational studies have been used to understand the role of catalysts in reactions such as the N-alkylation of amines with alcohols. These calculations can reveal how the catalyst interacts with the reactants, facilitates bond breaking and formation, and is regenerated at the end of the catalytic cycle. For example, studies on iridium(I) catalyzed reactions have shown the involvement of the catalyst in alcohol dehydrogenation and imine hydrogenation.

Predictive Modeling of Reactivity and Selectivity

Predictive modeling of reactivity and selectivity is a key area of computational chemistry that aims to forecast the outcome of a chemical reaction without the need for extensive experimental work. This is particularly important in catalysis, where controlling the selectivity towards a desired product is paramount.

For reactions involving substituted benzyl alcohols like 2-methoxybenzyl alcohol, the electronic and steric effects of the substituents play a crucial role in determining the reactivity and selectivity. For instance, in the photoelectrocatalytic oxidation of methoxybenzyl alcohols, the position of the methoxy group influences the reaction rate and the distribution of products. rsc.org

Computational models can be developed to predict how changes in the catalyst structure or reaction conditions will affect the outcome. researchgate.netnih.gov These models can be based on quantum chemical calculations of reaction barriers or on more data-driven approaches like quantitative structure-activity relationship (QSAR) models. researchgate.net By understanding the factors that govern reactivity and selectivity, chemists can design more efficient and selective chemical processes. For example, predictive models have been used to understand the sharp decline in selectivity for the catalytic esterification of alcohols as the molecular weight increases, a phenomenon attributed to van der Waals interactions. researchgate.netnih.gov

Environmental and Sustainability Considerations in Research

Green Synthesis Routes and Practices

Green chemistry principles are being applied to the synthesis of 2-methoxybenzyl alcohol and related compounds to reduce the use of hazardous materials and improve energy efficiency.

One approach involves the use of biocatalysis, which employs enzymes to carry out chemical transformations under mild conditions. For instance, aryl-alcohol oxidase (AAO), a fungal flavoprotein, can oxidize a variety of primary benzyl (B1604629) alcohols. Enzyme engineering, through techniques like directed evolution, has been used to enhance the stability and activity of these enzymes for industrial applications. A notable example is a two-enzymatic, three-step cascade for synthesizing vanillin (B372448) from 3-methylanisole (B1663972), which utilizes variants of cytochrome P450 monooxygenase and vanillyl alcohol oxidase.

Another green approach is photocatalysis. Research has demonstrated the selective photooxidation of ortho-substituted benzyl alcohols in water using near-UV light. An interesting finding is the autocatalytic photooxidation of 2-methoxybenzyl alcohol in an aqueous medium under UV irradiation, where the product, 2-methoxybenzaldehyde (B41997), catalyzes the reaction. researchgate.net The concentration of molecular oxygen plays a critical and complex role in this process. researchgate.net

Solvent-free synthesis is another key green practice. One study reports a solvent-free synthesis of a derivative yielding 98% of the desired product. ugm.ac.id Additionally, the use of heterogeneous catalysts is being explored to develop cleaner synthetic routes, such as the carbonylation of o-phenylenediamine (B120857) using carbon dioxide as a carbonylating agent to produce 1, 3-dihydro-benzimidazol-2-one selectively, with water as the only by-product. researchgate.net

The development of catalysts from earth-abundant metals is also a significant area of green chemistry. A nickel-based catalyst system, generated in situ from Ni(COD)₂ and KOH under ligand-free conditions, has proven effective for the N-alkylation of amines with alcohols. rug.nl This method demonstrates high efficiency for the reaction of various benzyl alcohols, including the sterically hindered 2-methoxybenzyl alcohol, with aniline. rug.nl

Table 1: Examples of Green Synthesis Approaches for 2-Methoxybenzyl Alcohol and Related Compounds

Green Chemistry ApproachDescriptionKey Findings/ExamplesReference
BiocatalysisUtilization of enzymes for chemical transformations under mild conditions.Use of aryl-alcohol oxidase (AAO) for oxidizing benzyl alcohols. Two-enzymatic cascade for vanillin synthesis.
PhotocatalysisUse of light to drive chemical reactions, often with a catalyst.Autocatalytic photooxidation of 2-methoxybenzyl alcohol in water. researchgate.net Selective photooxidation of ortho-substituted benzyl alcohols. researchgate.net
Solvent-Free SynthesisConducting reactions without the use of solvents.Solvent-free synthesis of a derivative with 98% yield. ugm.ac.id ugm.ac.id
Heterogeneous CatalysisUse of catalysts in a different phase from the reactants.Carbonylation of o-phenylenediamine using CO₂ and a heterogeneous catalyst. researchgate.net researchgate.net
Earth-Abundant Metal CatalysisDevelopment of catalysts based on common and non-toxic metals.Nickel-catalyzed N-alkylation of amines with alcohols. rug.nl rug.nl

Environmental Fate and Degradation Studies

Understanding the environmental fate of 2-methoxybenzyl alcohol is crucial, particularly as it has been proposed for use as a partitioning tracer in offshore oil and gas operations to quantify residual oil saturation. researchgate.netunit.no This application could lead to its release into the marine environment through produced water discharges. researchgate.net

Studies have been conducted to assess the environmental risk of such discharges. researchgate.net Research has investigated the biodegradability of 2-methoxybenzyl alcohol in seawater to understand its persistence. researchgate.net The acute toxicity has also been evaluated using a rainbow trout gill cell line (RTgill-W1) and by observing growth inhibition of the algae Skeletonema costatum. researchgate.net

The data from these ecotoxicological studies have been used in models like the dynamic risk and effects assessment model (DREAM) to calculate the environmental impact factor (EIF). researchgate.net Initial simulations suggest that at expected back-produced concentrations, 2-methoxybenzyl alcohol does not significantly contribute to the EIF. researchgate.net However, at higher concentrations, its environmental risk is considered to be greater than that of pyrazines and 3,4-dimethoxybenzyl alcohol, but lower than that of chlorobenzyl alcohols. researchgate.net

Phototransformation in water is another important degradation pathway. europa.eu The photooxidation of 2-methoxybenzyl alcohol to 2-methoxybenzaldehyde can occur in water under near-UV light. researchgate.net

Table 2: Environmental Fate and Degradation Aspects of 2-Methoxybenzyl Alcohol

Environmental AspectStudy FocusKey FindingsReference
BiodegradabilityInvestigated in seawater to understand its persistence.Part of a broader environmental risk assessment for its use as a tracer. researchgate.net researchgate.net
ToxicityAcute toxicity measured in a rainbow trout gill cell line and algae.Contributes to the calculation of the Environmental Impact Factor (EIF). researchgate.net researchgate.net
Environmental Risk AssessmentModeled using DREAM to assess the impact of discharge in the marine environment.At expected concentrations, no significant contribution to EIF. researchgate.net Higher concentrations pose a moderate risk compared to other tracers. researchgate.net researchgate.net
PhototransformationPhotooxidation in water under near-UV light.Degrades to 2-methoxybenzaldehyde, with the reaction being autocatalytic. researchgate.net researchgate.net

Sustainable Catalysis Development

The development of sustainable catalytic systems is a major focus in the synthesis of fine chemicals from alcohols like 2-methoxybenzyl alcohol. The goal is to replace traditional, often hazardous, oxidation methods with greener alternatives.

Photocatalysis has emerged as a promising sustainable route. researchgate.net The selective photocatalytic oxidation of alcohols to aldehydes is a key area of research. researchgate.netbohrium.com For example, the oxidation of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde (B44291) has been achieved with high selectivity in aqueous suspension using homemade catalysts, outperforming commercial ones. researchgate.net Studies have also investigated the influence of substituent groups on the oxidation rate and selectivity. researchgate.net The use of solar light for these transformations further enhances their sustainability. bohrium.com

Ruthenium-based complexes have shown high efficiency in the dehydrogenation of alcohols. arabjchem.org These catalysts can be used for a wide range of substrates, including the conversion of primary aromatic alcohols to imines when reacted with amines, with water and hydrogen gas as the only byproducts. arabjchem.org

Nickel catalysis offers a more earth-abundant and cost-effective alternative. rug.nl A simple and highly active nickel-based catalytic system has been developed for the N-alkylation of amines with alcohols, operating under ligand-free conditions. rug.nl This system has demonstrated excellent yields for the reaction between 2-methoxybenzyl alcohol and aniline. rug.nl

The development of new photocatalytic materials is also crucial. A CuBi₂O₄-TiO₂ heterosystem, synthesized at room temperature, has been shown to be an efficient photocatalyst for the selective oxidation of organic substances. researchgate.net

Table 3: Developments in Sustainable Catalysis for Reactions Involving 2-Methoxybenzyl Alcohol and Analogs

Catalytic SystemReaction TypeKey Features and FindingsReference
Photocatalysis (e.g., TiO₂, CuBi₂O₄-TiO₂)Selective oxidation of alcohols to aldehydes.Can be performed in aqueous media under UV or solar light. researchgate.netbohrium.com Achieves high selectivity. researchgate.net researchgate.netbohrium.com
Ruthenium ComplexesDehydrogenation of alcohols.Produces imines from primary aromatic alcohols and amines with water and H₂ as byproducts. arabjchem.org Wide substrate scope. arabjchem.org arabjchem.org
Nickel CatalysisN-alkylation of amines with alcohols.Uses an earth-abundant metal. rug.nl High yields for sterically hindered substrates like 2-methoxybenzyl alcohol. rug.nl Ligand-free conditions. rug.nl rug.nl

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Methodologies

The conventional synthesis of 2-methoxybenzyl alcohol often relies on the reduction of 2-methoxybenzaldehyde (B41997). While effective, the quest for more sustainable, efficient, and selective methods remains a key research focus. Future explorations are anticipated to concentrate on several innovative approaches:

Advanced Catalytic Reductions: Research is moving towards the development of highly efficient and selective catalysts for the reduction of 2-methoxybenzaldehyde. This includes the use of earth-abundant metal catalysts and novel catalytic systems that can operate under milder reaction conditions, minimizing energy consumption and waste generation. The focus will be on achieving high yields and purity while ensuring the processes are environmentally benign.

Direct C-H Functionalization: A paradigm shift in organic synthesis is the direct functionalization of C-H bonds. Future research will likely explore the direct introduction of the hydroxymethyl group onto the anisole (B1667542) ring at the ortho position. This approach would offer a more atom-economical and step-efficient route to 2-methoxybenzyl alcohol, bypassing the need for pre-functionalized starting materials.

Biocatalytic Synthesis: The use of enzymes and whole-cell systems for chemical synthesis is a rapidly growing field. Biocatalytic routes to 2-methoxybenzyl alcohol, potentially starting from renewable feedstocks, could offer a highly sustainable and selective manufacturing process. Research in this area will focus on identifying or engineering enzymes with high specificity and activity for the desired transformation.

Discovery of Undiscovered Reactivity Profiles

The reactivity of 2-methoxybenzyl alcohol is largely dictated by its hydroxyl and methoxy (B1213986) functional groups, as well as the aromatic ring. However, there is still untapped potential for discovering novel reactivity patterns.

Ortho-Substituent Effects: The influence of the ortho-methoxy group on the reactivity of the benzylic alcohol is a subject of ongoing investigation. This substituent can exert steric and electronic effects that may lead to unexpected reaction outcomes or selectivities. Mechanistic studies will be crucial to unravel these subtle influences and exploit them for novel synthetic transformations.

Novel Oxidation and Substitution Reactions: While the oxidation of 2-methoxybenzyl alcohol to the corresponding aldehyde and carboxylic acid is well-known, research into new selective oxidation methods using green oxidants and catalysts is an active area. Furthermore, the exploration of novel nucleophilic substitution reactions at the benzylic position, potentially leading to the synthesis of new classes of compounds, holds significant promise.

Photocatalysis and Electrosynthesis: The application of photocatalysis and electrosynthesis to drive novel reactions of 2-methoxybenzyl alcohol is an emerging field. These techniques can provide access to unique reactive intermediates and reaction pathways that are not accessible through traditional thermal methods, opening doors to the synthesis of novel molecular architectures.

Development of Advanced Biological Applications

Derivatives of 2-methoxybenzyl alcohol have shown promise in various biological applications, and this is a key area for future research and development.

Enzyme Inhibition: Derivatives of 2-methoxybenzyl alcohol have been identified as potential inhibitors of enzymes such as acetylcholinesterase, which is a target for the treatment of Alzheimer's disease. Future research will focus on the rational design and synthesis of more potent and selective inhibitors based on the 2-methoxybenzyl scaffold.

Antimicrobial and Antifungal Agents: The synthesis of esters and ethers derived from 2-methoxybenzyl alcohol has yielded compounds with notable antimicrobial and antifungal activities. Further exploration of structure-activity relationships will be critical in developing new and effective therapeutic agents to combat infectious diseases.

Pro-drugs and Bioactive Molecules: The 2-methoxybenzyl group can be utilized as a protecting group or as a key structural motif in the synthesis of complex bioactive molecules and pro-drugs. Research in this area will aim to leverage the chemical properties of 2-methoxybenzyl alcohol to design and synthesize novel therapeutic agents with improved efficacy and pharmacokinetic properties.

Below is a table summarizing some of the reported biological activities of 2-methoxybenzyl alcohol derivatives:

Derivative ClassBiological ActivityPotential Application
EstersAntifungal, AntimicrobialTreatment of fungal and bacterial infections
EthersAcetylcholinesterase inhibitionNeurodegenerative diseases
CarbamatesEnzyme inhibitionTherapeutic development

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The synergy between artificial intelligence (AI), machine learning (ML), and chemical research is poised to revolutionize the discovery and development of new molecules and reactions.

Reaction Prediction and Optimization: AI and ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations. This can be applied to predict the reactivity of 2-methoxybenzyl alcohol under various conditions and to optimize reaction parameters for its synthesis and derivatization, saving time and resources.

De Novo Molecular Design: Generative AI models can be used to design novel molecules with desired properties. This approach can be employed to design new derivatives of 2-methoxybenzyl alcohol with enhanced biological activity or specific material properties.

Mechanistic Insights: Machine learning can assist in elucidating complex reaction mechanisms by analyzing large datasets of experimental and computational data. This can provide a deeper understanding of the factors that govern the reactivity of 2-methoxybenzyl alcohol and guide the design of new reactions.

Scale-Up and Industrial Translation of Research Findings

The successful translation of laboratory-scale discoveries to industrial production is a critical aspect of chemical research. For 2-methoxybenzyl alcohol, future efforts will focus on developing robust, scalable, and sustainable manufacturing processes.

Process Intensification and Flow Chemistry: The adoption of continuous flow chemistry and other process intensification technologies can lead to safer, more efficient, and scalable production of 2-methoxybenzyl alcohol. These modern manufacturing approaches offer significant advantages over traditional batch processes.

Green Chemistry and Sustainability: A major focus of industrial research will be the implementation of green chemistry principles in the production of 2-methoxybenzyl alcohol. This includes the use of renewable raw materials, environmentally friendly solvents, and energy-efficient processes to minimize the environmental footprint.

Catalyst Recovery and Reuse: For catalytic processes, the development of efficient methods for catalyst recovery and reuse is essential for economic viability and sustainability. Research into supported catalysts and novel separation techniques will be crucial in this regard.

The industrial production of 2-methoxybenzyl alcohol and related compounds often relies on established chemical processes. The table below outlines some common industrial synthesis methods for benzyl (B1604629) alcohols.

Synthesis MethodDescriptionKey Considerations
Catalytic HydrogenationReduction of the corresponding benzaldehyde (B42025) using a catalyst (e.g., nickel, palladium) and hydrogen gas.Catalyst selection, reaction conditions (temperature, pressure), and catalyst recovery.
Grignard ReactionReaction of a phenylmagnesium halide with formaldehyde.Stoichiometric use of reagents, and management of byproducts.
Cannizzaro ReactionDisproportionation of an aldehyde lacking an alpha-hydrogen in the presence of a strong base.Typically lower yields and significant byproduct formation.

Q & A

Q. What are the key physicochemical properties and handling precautions for 2-Methoxybenzyl alcohol in laboratory settings?

Answer: 2-Methoxybenzyl alcohol (CAS 612-16-8) has the following properties:

  • Molecular formula : C₈H₁₀O₂
  • Molecular weight : 138.16 g/mol
  • Boiling point : 248–250°C
  • Density : 1.030–1.039 g/mL
  • Refractive index : 1.546–1.548 .

Q. Handling precautions :

  • Hazards : Skin/eye irritation (H315, H319), respiratory irritation (H335), harmful if swallowed (H302) .
  • Safety protocols : Use PPE (gloves, goggles), avoid inhalation, store in glass bottles in well-ventilated areas. In case of exposure, rinse with water and seek medical attention .

Q. What safety protocols should be followed when handling 2-Methoxybenzyl alcohol to mitigate health risks?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for volatile handling.
  • First aid :
    • Skin contact: Wash with soap and water.
    • Eye exposure: Rinse for 15 minutes with saline.
    • Ingestion: Seek immediate medical assistance .
  • Storage : Keep in airtight glass containers away from oxidizers and heat sources .

Advanced Research Questions

Q. How does the structural configuration of iridium complexes with 2-Methoxybenzyl alcohol ligands influence catalytic activity in β-alkylation reactions?

Answer: Iridium(I) complexes functionalized with 2-methoxybenzyl groups in N-heterocyclic carbene (NHC) ligands exhibit enhanced catalytic performance due to:

  • Rigid O-functionalized wingtips : Improve steric and electronic interactions, increasing selectivity (e.g., 86% selectivity for 1,3-diphenylpropan-1-ol) .
  • Cationic vs. neutral complexes : Cationic complex [Ir(cod)(NCCH₃)(MeIm(2-methoxybenzyl))][BF₄] (6) achieves 93% conversion in 7 h, outperforming neutral analogs .

Table 1 : Catalytic performance of iridium complexes in β-alkylation of 1-phenylethanol with benzyl alcohol :

Catalyst PrecursorConversion (%)Selectivity (%)Time (h)
6 (cationic, O-functionalized)93867
2 (neutral, O-functionalized)92756
9 (non-functionalized)756013

Q. What methodological considerations are critical when optimizing reaction conditions for β-alkylation using 2-Methoxybenzyl alcohol-derived catalysts?

Answer: Key parameters include:

  • Catalyst/base ratio : A 1:150 ratio improves selectivity by minimizing side reactions .
  • Solvent : Toluene enhances reaction efficiency compared to polar solvents .
  • Temperature : Optimal at 110°C for balancing reaction rate and stability .
  • Monitoring : Use GC or ¹H NMR to track conversion and quantify products (e.g., integrating peaks for 1,3-diphenylpropan-1-ol) .

Q. Why does 2-Methoxybenzyl alcohol exhibit lower turnover frequency (TOF) compared to its 3- and 4-methoxy isomers in aerobic oxidation reactions?

Answer:

  • Steric hindrance : The proximity of the methoxy group to the hydroxyl group in 2-Methoxybenzyl alcohol restricts access to catalytic sites in zeolite-supported Cu nanoparticles .
  • Electronic effects : Electron-donating methoxy groups at meta/para positions enhance substrate-catalyst interactions, unlike ortho substitution .

Table 2 : TOF values for methoxybenzyl alcohol isomers in aerobic oxidation :

IsomerTOF (h⁻¹)
2-Methoxy10
3-Methoxy19
4-Methoxy16

Q. How can researchers design experiments to analyze conflicting data on the reactivity of 2-Methoxybenzyl alcohol in different catalytic systems?

Answer:

  • Control experiments : Compare solvent effects (e.g., toluene vs. acetone) and base types (Cs₂CO₃ vs. KOH) to isolate variables .
  • Spectroscopic analysis : Use HRMS or in-situ NMR to identify intermediates and deactivation pathways .
  • Kinetic studies : Measure initial turnover frequencies (TOF₀) under standardized conditions to resolve discrepancies in activity .

Q. What role does 2-Methoxybenzyl alcohol play in photocatalytic synthesis of high-value compounds?

Answer: In aqueous photocatalytic systems, 2-Methoxybenzyl alcohol serves as:

  • A model substrate : To study oxidation pathways and hydrogen production.
  • A precursor : For synthesizing aldehydes via selective C–H activation under visible light .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.